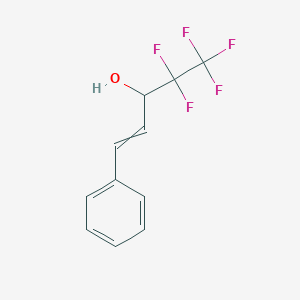
4,4,5,5,5-Pentafluoro-1-phenylpent-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol is a fluorinated organic compound characterized by the presence of five fluorine atoms attached to the terminal carbon of a pentenol chain, with a phenyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5,5-pentafluoropent-1-en-3-one and phenylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where phenylmagnesium bromide reacts with 4,4,5,5,5-pentafluoropent-1-en-3-one to form the desired product.
Reaction Conditions: The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-one and 4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-al.
Reduction: The major products include 4,4,5,5,5-pentafluoro-1-phenylpentan-1-ol and 4,4,5,5,5-pentafluoro-1-phenylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, and others.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: Similar in structure but lacks the phenyl group.
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-one: Similar but with a ketone group instead of a hydroxyl group.
1-Cyclohexyl-4,4,5,5,5-pentafluoropent-1-en-3-one: Similar but with a cyclohexyl group instead of a phenyl group.
Uniqueness
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
56184-56-6 |
|---|---|
Formule moléculaire |
C11H9F5O |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H9F5O/c12-10(13,11(14,15)16)9(17)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
Clé InChI |
FRVAIUGOSDOGIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















